molecular formula C21H16NO3PS B14307648 Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate CAS No. 112164-03-1

Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate

Cat. No.: B14307648
CAS No.: 112164-03-1
M. Wt: 393.4 g/mol
InChI Key: JCWNCURQZJKAGL-UHFFFAOYSA-N
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Description

Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It features a benzothiazole moiety linked to a diphenyl phosphonate group via an ethenyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This intermediate is then reacted with diphenyl phosphorochloridate under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivatives.

    Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrobenzothiazole derivatives .

Scientific Research Applications

Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate
  • 2-(2-Benzothiazolyl)acetic acid ethyl ester
  • 2-Aminothiazole derivatives

Comparison: Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate is unique due to its specific structure, which combines a benzothiazole ring with a diphenyl phosphonate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for diverse research and industrial uses .

Properties

CAS No.

112164-03-1

Molecular Formula

C21H16NO3PS

Molecular Weight

393.4 g/mol

IUPAC Name

2-(2-diphenoxyphosphorylethenyl)-1,3-benzothiazole

InChI

InChI=1S/C21H16NO3PS/c23-26(24-17-9-3-1-4-10-17,25-18-11-5-2-6-12-18)16-15-21-22-19-13-7-8-14-20(19)27-21/h1-16H

InChI Key

JCWNCURQZJKAGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C=CC2=NC3=CC=CC=C3S2)OC4=CC=CC=C4

Origin of Product

United States

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